Carbamoylmethyl 4-hydroxyphenylacetate
CAS No.:
Cat. No.: VC14094944
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11NO4 |
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Molecular Weight | 209.20 g/mol |
IUPAC Name | (2-amino-2-oxoethyl) 2-(4-hydroxyphenyl)acetate |
Standard InChI | InChI=1S/C10H11NO4/c11-9(13)6-15-10(14)5-7-1-3-8(12)4-2-7/h1-4,12H,5-6H2,(H2,11,13) |
Standard InChI Key | QFUVQEFNHFZYMA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1CC(=O)OCC(=O)N)O |
Introduction
Key Findings
Carbamoylmethyl 4-hydroxyphenylacetate is a synthetic intermediate critical for pharmaceutical applications, particularly in the production of therapeutic agents such as camostat mesylate, used to treat acute pancreatitis . Its synthesis leverages cost-effective methods with high yields and minimal environmental impact . The compound exhibits notable biological activity, interacting with enzymes in microbial metabolic pathways .
Chemical Identity and Structure
Carbamoylmethyl 4-hydroxyphenylacetate (IUPAC: methyl 2-(4-hydroxyphenyl)acetate carbamoylmethyl ester) is characterized by a hydroxyphenyl group linked to an acetate moiety, modified with a carbamoyl group. Its molecular formula is C₁₁H₁₃NO₅, and its molecular weight is 239.23 g/mol.
Structural Features:
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Hydroxyphenyl group: Provides phenolic reactivity and hydrogen-bonding capacity.
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Carbamoylmethyl ester: Enhances solubility and serves as a protective group during synthesis .
Synthesis Methods
The compound is synthesized via condensation reactions between 4-hydroxyphenylacetic acid and halogenated carbamoyl derivatives. Key methods include:
Table 1: Comparative Synthesis Approaches
Mechanistic Insight:
The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxyphenylacetic acid displaces the halogen in carbamoyl derivatives . Water or water-organic solvent mixtures enhance reaction efficiency and simplify purification .
Physicochemical Properties
Table 2: Key Physicochemical Data
Biological Activity and Mechanisms
Carbamoylmethyl 4-hydroxyphenylacetate serves as a substrate for microbial enzymes, particularly 4-hydroxyphenylacetate hydroxylase, which catalyzes its conversion into reactive intermediates in Pseudomonas species .
Key Pathways:
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Meta-Cleavage Pathway:
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Therapeutic Potential:
Industrial and Pharmaceutical Applications
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Pharmaceutical Intermediate: Used in synthesizing camostat mesylate, a serine protease inhibitor .
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Bioremediation: Microbial degradation of phenolic pollutants via enzymatic pathways .
Analytical Characterization
HPLC Conditions (Example 1 ):
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Column: YMC Pack ODS-AQ (5 µm, 150 mm × 6 mm).
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Eluent: Acetonitrile/water (20:80) with 0.5% trifluoroacetic acid.
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Detection: UV at 254 nm.
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Purity: >99.7% (relative area ratio).
Recent Advances (Post-2020)
While recent data in the provided sources is limited, ongoing research focuses on:
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